molecular formula C19H21N3O3S B11311381 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11311381
M. Wt: 371.5 g/mol
InChI Key: VMCPNRLCYWPXNI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of furan, piperidine, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Furan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Synthesis of the Thiophene Ring: Thiophene rings are typically synthesized via cyclization reactions involving sulfur-containing precursors.

    Formation of the Oxazole Ring: This can be accomplished through cyclization reactions involving nitrogen and oxygen-containing precursors.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
  • N-(2-thienylmethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-(2-piperidinylmethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H21N3O3S/c23-19(14-12-17(25-21-14)18-7-5-11-26-18)20-13-15(16-6-4-10-24-16)22-8-2-1-3-9-22/h4-7,10-12,15H,1-3,8-9,13H2,(H,20,23)

InChI Key

VMCPNRLCYWPXNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CO4

Origin of Product

United States

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